2-Amino-3-phenylbutanoic acid

Description

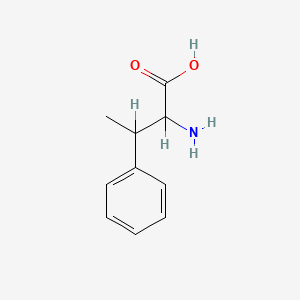

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZQDMYEJPNDEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2260-12-0 | |

| Record name | 2-Amino-3-phenylbutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002260120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-phenylbutanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-3-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Considerations and Enantiomerism

Nature of the (DL)-Isomer and Racemic Mixtures in Research

The designation (DL)-2-Amino-3-phenylbutanoic acid signifies a racemic mixture, meaning it is composed of equal amounts of the D- and L-enantiomers. ontosight.ai Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In the context of 2-Amino-3-phenylbutanoic acid, the presence of two chiral centers gives rise to four possible stereoisomers: (2R,3R), (2R,3S), (2S,3R), and (2S,3S). A racemic mixture in this case would contain an equimolar combination of these enantiomeric pairs.

In scientific research, the use of racemic mixtures is common, particularly in initial studies, due to the synthetic accessibility of these mixtures. ontosight.ai The synthesis of a specific enantiomer often requires more complex and costly stereoselective methods. Therefore, racemic (DL)-2-Amino-3-phenylbutanoic acid serves as a readily available starting point for various research applications, including its use as a building block in peptide synthesis and in the development of pharmaceuticals. cymitquimica.com For instance, racemic 2-amino-2-phenylbutyric acid is a key intermediate in the preparation of Trimebutine. google.com However, it is crucial to recognize that the biological activity of the individual enantiomers within the racemic mixture can differ significantly.

Importance of Specific Enantiomers in Biological Systems

Biological systems, such as enzymes and receptors, are inherently chiral and often exhibit a high degree of stereoselectivity. This means that they can differentiate between the enantiomers of a chiral compound, leading to distinct biological activities. For example, in the case of the related compound phenibut (3-phenyl-4-aminobutyric acid), the pharmacological activity of the racemic mixture is primarily attributed to the R-enantiomer, which shows a higher affinity for the GABAB receptor. nih.govncats.io The S-enantiomer, in contrast, is largely inactive at this receptor. nih.govncats.io

This principle of stereospecificity underscores the importance of studying individual enantiomers of this compound. The (2S,3R) stereoisomer, for instance, is a non-proteinogenic β-amino acid that has been investigated for its potential as an enzyme inhibitor. Its unique stereochemistry and aromatic side chain make it a valuable component in medicinal chemistry for designing enzyme inhibitors and peptide-based therapeutics. The biological activity of its derivatives has been explored, with some showing potential neuroprotective effects by modulating enzyme activities associated with neurodegenerative diseases. The critical role of stereochemistry is further highlighted by the fact that stereoisomers can exhibit reduced efficacy, as seen with (2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid, which shows decreased enkephalinase inhibition compared to its (2S,3R) counterpart.

The synthesis of specific stereoisomers, such as (2S,3R)- and (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids, has been a focus of research due to their roles as key components of various bioactive natural products, including aminopeptidase (B13392206) inhibitors. researchgate.netrsc.org

Stereochemical Characterization of Enantiomers

The separation and characterization of the individual enantiomers of this compound are essential for understanding their specific biological roles. Several analytical techniques are employed for this purpose.

Chromatographic Methods: Chiral chromatography is a primary method for separating enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase, such as a Daicel Chiralpak AD-H column, has been successfully used to purify all four isomers of the related compound β-methylphenylalanine. nih.gov Supercritical fluid chromatography (SFC) with stacked-injection has also been utilized for the preparative purification of these isomers. nih.gov Capillary electrophoresis (CE) with a graphene oxide-coated capillary has demonstrated the ability to separate chiral isomers like ephedrine (B3423809) and pseudoephedrine without a chiral selector, suggesting its potential applicability to this compound isomers. nih.gov

Spectroscopic and Other Analytical Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the absolute stereochemistry of the purified amino acids. nih.gov Specific NMR spectral profiles can distinguish between different stereoisomers.

Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral compound and is used in combination with other methods to assign the absolute configuration of enantiomers. nih.gov

X-ray Crystallography: Single crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule, allowing for unambiguous determination of its stereochemistry. researchgate.netbas.bg

Diastereomeric Salt Formation: This classic resolution method involves reacting a racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by techniques like fractional crystallization. google.comgoogle.comresearchgate.net The choice of resolving agent and solvent is critical for efficient separation. researchgate.net

Table 1: Research Findings on Stereochemical Aspects of this compound and Related Compounds

| Research Focus | Key Findings | References |

|---|---|---|

| Racemic Mixture | (DL)-isomer is a 1:1 mixture of D and L enantiomers, often used in initial research due to ease of synthesis. | ontosight.ai |

| Biological Activity | Biological systems often show high stereoselectivity; the (2S,3R) isomer is explored as an enzyme inhibitor. | |

| Enantiomer Separation | Chiral HPLC and SFC are effective for separating stereoisomers. | nih.gov |

| Stereochemical Analysis | NMR, optical rotation, and X-ray crystallography are used to determine the absolute configuration of enantiomers. | nih.govresearchgate.netbas.bg |

| Diastereomeric Resolution | Formation of diastereomeric salts with a chiral resolving agent allows for the separation of enantiomers. | google.comgoogle.comresearchgate.net |

Synthetic Methodologies and Strategies for 2 Amino 3 Phenylbutanoic Acid

Established Synthetic Pathways

Established synthetic routes provide fundamental frameworks for constructing the 2-Amino-3-phenylbutanoic acid backbone. These methods are often adapted to achieve higher yields and specific stereoisomers.

Strecker Amino Acid Synthesis

The Strecker synthesis is a foundational method for producing α-amino acids. organic-chemistry.org The general process involves a one-pot, three-component reaction between an aldehyde, ammonia (B1221849), and cyanide, which forms an α-aminonitrile intermediate. organic-chemistry.org Subsequent hydrolysis of the nitrile group yields the desired amino acid. organic-chemistry.org

For this compound, the starting aldehyde would be 2-phenylpropanal. The reaction proceeds as follows:

Imine Formation : 2-Phenylpropanal reacts with ammonia to form the corresponding imine.

Cyanide Addition : A cyanide ion (from a source like KCN or HCN) attacks the imine carbon to form an α-aminonitrile, specifically 2-amino-3-phenylbutanenitrile. organic-chemistry.org

Hydrolysis : The nitrile is then hydrolyzed, typically under acidic conditions (H₃O⁺), to convert the nitrile group into a carboxylic acid, yielding this compound. organic-chemistry.org

While the classical Strecker synthesis produces a racemic mixture of all possible diastereomers, modern variations can employ chiral auxiliaries or catalysts to achieve stereoselectivity. nih.gov Asymmetric Strecker reactions are a key strategy for producing β-branched non-canonical amino acids. nih.govacs.org

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful and widely used technique for the enantioselective synthesis of amino acids. This method typically involves the hydrogenation of a prochiral enamide precursor, such as a dehydroamino acid derivative, using a chiral transition-metal catalyst. researchgate.net For this compound, a common precursor is an ester of 2-(acetylamino)-3-phenyl-2-butenoic acid. oup.com

The choice of chiral ligand is critical for achieving high enantioselectivity. Rhodium and Ruthenium complexes with chiral phosphine (B1218219) ligands, such as BINAP and its derivatives, are frequently employed. harvard.edu The reaction can be highly efficient, providing access to specific stereoisomers in high enantiomeric excess (ee). acs.org For instance, the hydrogenation of (E)- and (Z)-isomers of 2-(N-acetylamino)-3-phenyl-2-butenoate can be achieved with high stereoselectivity using Rhodium-based catalysts. oup.com In some cases, the hydrogenation of a mixture of E/Z isomers can be enantioconvergent, producing a single chiral amide with the same absolute configuration. acs.org

| Precursor | Catalyst System | Enantiomeric Excess (ee) | Product Configuration | Reference |

|---|---|---|---|---|

| Methyl (Z)-2-acetamido-3-phenyl-2-butenoate | [Rh(COD)(Et-DuPhos)]+BF4- | 94% | (2S, 3S) | oup.com |

| Methyl (E)-2-acetamido-3-phenyl-2-butenoate | [Rh(COD)(Et-DuPhos)]+BF4- | 96% | (2S, 3R) | oup.com |

| (E)-N-Acetyl-β-methyl-β-phenyl-dehydroalanine | Ir-N,P Complex | 94% | Not Specified | acs.org |

| (Z)-N-Acetyl-β-methyl-β-phenyl-dehydroalanine | Ir-N,P Complex | 95% | Not Specified | acs.org |

Direct Amination Approaches

Direct amination methods introduce the amino group onto a carboxylic acid precursor that already contains the desired carbon skeleton. For β-branched amino acids like this compound, this can be achieved through several strategies.

One approach involves the stereoselective bromination of an N-acyl oxazolidinone derived from 3-phenylbutyric acid. renyi.hu The resulting α-bromo intermediate then undergoes an Sₙ2 displacement with an azide (B81097) source (e.g., tetramethylguanidinium azide). Subsequent reduction of the azide yields the amino group, and hydrolysis of the chiral auxiliary provides the final amino acid. This method was successfully used to synthesize all four isomers of β-methylphenylalanine. renyi.hu

Another modern strategy is the copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds. nih.gov In this method, a copper hydride species adds across the double bond of a cinnamic acid derivative. The resulting organocopper intermediate then reacts with an electrophilic aminating agent to install the amino group at the β-position, although this specific example yields a β-amino acid rather than an α-amino acid. nih.gov

Esterification Followed by Hydrolysis Routes

Esterification and subsequent hydrolysis are crucial steps in many synthetic sequences for amino acids, often employed for protection, purification, or resolution. smolecule.com In the synthesis of this compound, the carboxylic acid group is often converted to an ester to allow for other chemical transformations or to facilitate purification by chromatography. smolecule.commasterorganicchemistry.com

This strategy is particularly important in resolution processes. For example, a racemic mixture of an ester of this compound can be resolved into its separate enantiomers. researchgate.net This can be done by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. google.com Once the desired diastereomer is isolated, the ester is hydrolyzed back to the carboxylic acid to yield the enantiomerically pure amino acid. masterorganicchemistry.comgoogle.com This hydrolysis is typically carried out under basic conditions (saponification) followed by an acidic workup. masterorganicchemistry.com Biocatalytic hydrolysis using enzymes like lipases or esterases under mild conditions is also a viable green alternative. researchgate.net

Asymmetric Synthesis Involving Transfer Reactions

Asymmetric transfer hydrogenation (ATH) is an alternative to using high-pressure molecular hydrogen. mdpi.com This technique uses a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, to reduce a prochiral substrate in the presence of a chiral catalyst. mdpi.comkanto.co.jp Noyori-type Ruthenium(II) catalysts, featuring a chiral diamine ligand, are highly effective for the ATH of ketones and imines. mdpi.comkanto.co.jp

In the context of this compound synthesis, ATH can be applied to reduce α-amino-β-keto ester precursors through a process called dynamic kinetic resolution (DKR). rsc.org In DKR, the starting material rapidly racemizes under the reaction conditions, allowing the catalyst to convert the entire mixture into a single, highly enriched stereoisomer of the product, potentially exceeding the 50% yield limit of a classical kinetic resolution. rsc.org The synthesis of this compound has been described as involving two transfer reactions. biosynth.com

Enantioselective Synthesis Techniques

Achieving stereocontrol is paramount in the synthesis of this compound due to the presence of two chiral centers. Enantioselective techniques are designed to generate specific stereoisomers with high purity. These methods often overlap with the pathways described above but are distinguished by their focus on controlling the stereochemical outcome.

Key enantioselective strategies include:

Use of Chiral Auxiliaries : A chiral auxiliary, such as an Evans-type oxazolidinone, can be temporarily attached to a precursor molecule to direct a subsequent reaction stereoselectively. renyi.huresearchgate.net For instance, an oxazolidinone derived from D-phenylalanine can be used to control the stereoselective bromination and subsequent amination of a 3-phenylbutyric acid derivative. renyi.hu After the desired stereocenters are set, the auxiliary is cleaved and can often be recycled. nih.gov

Asymmetric Catalysis : This involves using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Asymmetric hydrogenation using chiral Rhodium or Ruthenium catalysts is a prime example. oup.comnih.gov

Enzymatic and Biocatalytic Methods : Enzymes offer unparalleled stereoselectivity. Transaminases can be used in a dynamic kinetic resolution process to convert a racemic α-keto acid into a single enantiomer of the corresponding amino acid with high diastereoselectivity. nih.gov Another approach is the hydantoinase method, where a racemic hydantoin (B18101) precursor is converted into an enantiomerically pure amino acid using a combination of a non-enantioselective hydantoinase and an L- or D-specific N-carbamoylase. nih.gov

| Technique | Principle | Typical Precursor | Key Reagent/Catalyst | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | Covalent attachment of a chiral molecule to direct a stereoselective transformation. | 3-Phenylbutyric acid | Evans Oxazolidinones | renyi.huresearchgate.net |

| Asymmetric Hydrogenation | Stereoselective addition of H₂ across a C=C bond using a chiral catalyst. | Dehydroamino acid esters | Rh-DuPhos, Ru-BINAP | oup.comharvard.edu |

| Asymmetric Transfer Hydrogenation (DKR) | Reduction via H-transfer from a donor with in-situ racemization of the substrate. | α-Amino-β-keto esters | Chiral Ru(II) complexes | rsc.org |

| Enzymatic Resolution (Transaminase) | Dynamic kinetic resolution of a keto acid using a stereoselective enzyme. | α-Keto-β-methylphenylpropanoic acid | Transaminase (enzyme) | nih.govresearchgate.net |

| Enzymatic Synthesis (Hydantoinase) | Enzymatic hydrolysis of a racemic hydantoin. | 5-(1-Phenylethyl)hydantoin | Hydantoinase / N-Carbamoylase | nih.gov |

Chiral Auxiliary Approaches

Chiral auxiliary-based syntheses are a cornerstone for the asymmetric preparation of this compound. This strategy involves temporarily incorporating a chiral molecule (the auxiliary) to direct the stereochemical outcome of a reaction, which is then removed to yield the desired enantiomerically enriched product.

One prominent example involves the use of chiral oxazolidinones. researchgate.net For instance, a 3'-phenylbutanoyl-4-phenylmethyl-2-oxazolidinone can be synthesized by attaching 3-phenylbutyric acid to a 4-phenylmethyl-2-oxazolidinone auxiliary. The stereochemistry at the β-carbon is predetermined by the choice of either (+)- or (-)-3-phenylbutyric acid as the starting material. researchgate.net This approach allows for the synthesis of all four individual isomers of β-methylphenylalanine in high optical purity. researchgate.net The configuration of an intermediate in such a synthesis, specifically (4R)-3-[(2'R,3'R)-2'-Bromo-3'-(phenylbutanoyl)]-4-(phenylmethyl)-2-oxazolidinone, has been confirmed by X-ray crystallography. nih.gov

Another approach utilizes chiral synthons derived from 2-oxazolone, which are functionalized enantioselectively using 2-exo-alkoxy-apocamphanecarboxylic acid derivatives as chiral auxiliaries. nii.ac.jp These synthons can then be converted into enantiomerically pure 2-amino alcohols, which are precursors to the target amino acid. nii.ac.jp Similarly, the Evans' oxazolidinone has been employed in the synthesis of a polymer-supported chiral auxiliary, which has proven effective in solid-phase asymmetric alkylation without diminishing stereoselectivity. researchgate.net

The 9-phenyl-9-fluorenyl (Pf) group is another effective chiral auxiliary for protecting the nitrogen atom and preventing racemization during synthesis. aalto.fi

Stereoselective Alkylation Methods

Stereoselective alkylation is a key strategy for introducing the side chain of this compound with a high degree of stereocontrol. These methods often rely on the use of chiral catalysts or auxiliaries to direct the alkylation of a glycine (B1666218) or alanine (B10760859) enolate equivalent.

A notable method involves the palladium-catalyzed alkylation of C(sp³)–H bonds. researchgate.net This technique has been used to synthesize various β-alkylated amino acid derivatives. researchgate.net For example, a palladium-catalyzed, 8-aminoquinoline (B160924) group-assisted β-functionalization method can activate primary or secondary β-C(sp³)–H bonds towards alkylation with alkyl iodides or bromides. researchgate.net This process demonstrates excellent retention of chirality. researchgate.net

Another approach is the acyclic stereoselective boron alkylation reaction. nih.gov In this method, a Schiff base of glycine tert-butyl ester reacts with chiral, nonracemic B-alkyl-9-BBN derivatives in the presence of a Cinchona alkaloid base, such as cinchonidine (B190817) or cinchonine, and lithium chloride. nih.gov This reaction can produce either syn- or anti-β-substituted-α-amino acid derivatives with high enantiomeric (94 to ≥99% ee) and diastereomeric (66-98% ds) purity. nih.gov

Furthermore, stereoselective alkylation of a homochiral glycine enolate has been reported as a method for the enantioselective synthesis of α-amino acid derivatives. renyi.hu Chelation-controlled enolate alkylation of L-aspartic acid diester derivatives, where the amino group is protected with both 9-phenyl-9-fluorenyl (Pf) and benzyl (B1604629) (Bn) groups, has been shown to drive diastereoselective alkylation of the β-carbon. amazonaws.com

Chirospecific Derivations from Chiral Precursors

The synthesis of specific stereoisomers of this compound can be achieved by utilizing readily available chiral molecules as starting materials. This approach, known as chirospecific derivation, leverages the existing stereochemistry of the precursor to control the stereochemistry of the final product.

One such method begins with sugars to produce enantiomerically pure (2S,3R)- and (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids (AHPBA). researchgate.netthieme-connect.deresearchgate.net This chirospecific synthesis provides a direct route to these valuable compounds. researchgate.net The resulting (2S,3R)-AHPBA can then be used in the synthesis of other biologically important molecules. researchgate.net

Another strategy employs (4R,5R)-5-allyl-4-methoxy-2-oxazolidinone, which is accessible from a previously reported chiral synthon, (4R,5R)-5-phenylseleno-4-methoxy-2-oxazolidinone. tandfonline.com This precursor is used to stereoselectively prepare (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA). tandfonline.com

The diastereoselective addition of nitromethane (B149229) to Boc-D-Phe-H, followed by protection and subsequent reactions, is another example. nih.gov This method leads to the formation of a trans-oxazolidine with a high diastereomeric ratio (>16:1), which can be separated and converted to the desired product. nih.gov

Total Synthesis of Specific Stereoisomers (e.g., (S,S)-2-Amino-3-phenylbutyric Acid)

The total synthesis of specific stereoisomers of this compound has been accomplished through various strategic approaches, ensuring high stereochemical purity.

One successful synthesis of (S,S)-2-amino-3-phenylbutyric acid starts from diethyl (R)-(1-phenylethyl)malonate. oup.com This key intermediate is obtained through the desulfurization of the adduct formed in the stereoselective Michael reaction of (R)-styryl p-tolyl sulfoxide (B87167) with diethyl malonate. oup.com The synthesized amino acid was found to be identical to the one obtained from the degradation of bottromycin, confirming its (S,S) absolute configuration. oup.com

Another approach to a specific stereoisomer, (2S,3S)-3-N-tert-butoxycarbonylamino-2-hydroxy-4-phenylbutanoic acid, utilizes asymmetric hydrogenation as the key step. internationaljournalssrg.org The synthesis begins with methyl 4-phenyl-2-chloro-3-oxobutyrate, and the asymmetric hydrogenation is catalyzed by a Ru-BINAP complex, resulting in high optical purity and good yield. internationaljournalssrg.org

The synthesis of (S)-2-amino-4-phenylbutanoic acid has been achieved using a hydantoinase method. nih.gov This biocatalytic process uses a nonenantioselective hydantoinase and L-N-carbamoylase with a racemic 5-[2-phenylethyl]-imidazolidine-2,4-dione substrate. nih.gov

Furthermore, a three-component tandem reaction of a chiral nickel(II) glycinate (B8599266) complex has been developed for the diastereoselective synthesis of novel α-amino-β-substituted-γ,γ-disubstituted butyric acids. mdpi.com

Advanced Purification and Isolation Strategies (e.g., Crystallization, Chromatography)

The purification and isolation of this compound and its derivatives are critical steps to obtain compounds with high purity, which is essential for their intended applications. Common techniques include crystallization and various forms of chromatography.

Crystallization is a widely used method for purifying solid compounds. For instance, after deprotection steps in a synthesis, the final product can often be crystallized from a suitable solvent, such as methanol (B129727), to yield pure crystals. google.com Fractional crystallization is particularly useful for separating diastereomeric salts, which is a key step in the optical resolution of racemic mixtures. google.comgoogle.com For example, N-acyl-β-phenylalanine derivatives can be reacted with a specific optically resolving agent to form diastereomer salts, which are then separated by fractional crystallization. google.com The enantiomeric excess of the resolved product can be very high, often exceeding 99%. google.com Recrystallization from solvents like light petroleum or diethyl ether is also employed to purify crude products. researchgate.net

Chromatography offers a versatile set of techniques for purification. Column chromatography on silica (B1680970) gel is a standard method for purifying reaction intermediates and final products. nih.govgoogle.com For example, N-protected derivatives of amino acids have been purified using silica gel chromatography with a chloroform (B151607) eluent. google.com High-performance liquid chromatography (HPLC) is another powerful tool, especially for separating stereoisomers. Chiral HPLC, using columns like the Chirobiotic T column, can resolve enantiomers and other compounds involved in biocatalysis processes. nih.govgoogle.com

Advanced Chemical Reactivity and Derivatization

Functional Group Transformations

The chemical versatility of 2-Amino-3-phenylbutanoic acid allows for a range of functional group transformations, enabling its integration into diverse molecular scaffolds. Key modifications include esterification of the carboxylic acid and methylation of the amino group, which are fundamental steps in preparing this amino acid for further synthetic applications.

Esterification Reactions

Esterification of the carboxylic acid moiety of this compound is a critical step for its use in peptide synthesis and as a precursor for various derivatives. A common and efficient method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in an alcohol solvent, such as methanol (B129727). This approach offers mild reaction conditions and generally provides good to excellent yields of the corresponding amino acid ester hydrochlorides.

While specific literature detailing the esterification of this compound is not abundant, the general principles of amino acid esterification can be applied. For instance, a closely related compound, 2-amino-2-phenylbutyric acid, has been successfully esterified. A patented method describes the simultaneous esterification and N-methylation of 2-amino-2-phenylbutyric acid, highlighting the feasibility of such transformations. In this process, the amino acid is treated with sodium hydroxide, followed by reaction with methyl sulfate (B86663) in an organic solvent to yield the 2-(dimethylamino)-2-phenylbutyric acid methyl ester. This demonstrates that the functional groups of phenyl-substituted aminoalkanoic acids are amenable to standard organic transformations.

A general procedure for the preparation of amino acid methyl esters involves reacting the amino acid with methanol in the presence of trimethylchlorosilane at room temperature. The reaction mixture is typically stirred until completion, after which the solvent is evaporated to yield the amino acid methyl ester hydrochloride.

| Reagent/Condition | Purpose | Typical Yield |

| Methanol (CH₃OH) | Esterifying agent and solvent | Good to Excellent |

| Trimethylchlorosilane (TMSCl) | Catalyst | Good to Excellent |

| Room Temperature | Reaction Condition | Not Applicable |

Methylation Strategies

N-methylation of the amino group in this compound is a valuable strategy for modifying its properties and those of the peptides into which it is incorporated. N-methylation can enhance a peptide's metabolic stability, increase its cell permeability, and influence its conformation.

General strategies for the N-methylation of amino acids are well-established and can be adapted for this compound. These methods often involve the protection of the amino acid, followed by methylation and subsequent deprotection. For instance, a common approach involves the use of a suitable protecting group for the amino function, followed by reaction with a methylating agent like methyl iodide in the presence of a base.

As mentioned previously, a patented process for the simultaneous N-methylation and esterification of 2-amino-2-phenylbutyric acid utilizes methyl sulfate as the methylating agent. This one-pot reaction simplifies the synthetic process and provides the desired N,N-dimethylated methyl ester in high yield. Such a strategy could likely be adapted for the methylation of this compound.

| Methylation Strategy | Reagents | Key Features |

| Reductive Amination | Formaldehyde, Reducing Agent (e.g., NaBH₃CN) | Mild conditions, compatible with solid-phase synthesis. |

| Direct Alkylation | Methyl Iodide, Base (e.g., NaH) | Requires protection of other functional groups. |

| Simultaneous Esterification and Methylation | Methyl Sulfate, Base | One-pot reaction, efficient for producing N,N-dimethylated esters. |

Incorporation into Complex Molecular Architectures

The unique structural features of this compound make it an attractive building block for the synthesis of complex molecules, including therapeutic peptides and other drug candidates.

Applications in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains. The incorporation of non-proteinogenic amino acids like this compound into peptides via SPPS can impart novel properties. The most common strategy for SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach.

In this method, the N-terminus of the amino acid is protected with the base-labile Fmoc group, while reactive side chains are protected with acid-labile groups. The general cycle of SPPS involves:

Attachment: The C-terminal amino acid is anchored to a solid support (resin).

Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid using a base, typically piperidine (B6355638) in DMF.

Coupling: The next Fmoc-protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain.

Cleavage: Once the desired peptide sequence is assembled, it is cleaved from the resin, and all protecting groups are removed, usually with a strong acid like trifluoroacetic acid (TFA).

The incorporation of β-amino acids like this compound into peptides using SPPS follows the same fundamental principles. However, the coupling of β-amino acids can sometimes be slower than that of α-amino acids, potentially requiring longer reaction times or more potent coupling reagents.

Building Block for Drug Candidates and Therapeutic Peptides

The inclusion of β-amino acids in peptide-based drug candidates is a well-established strategy to enhance their therapeutic potential. β-Amino acids can induce specific secondary structures in peptides and increase their resistance to enzymatic degradation.

While specific drug candidates containing this compound are not extensively documented in publicly available literature, the broader class of β-phenylalanine derivatives has been incorporated into various therapeutic peptides. For example, β-phenylalanine is a component of several natural products with interesting biological activities. The incorporation of such unnatural amino acids is a key strategy in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.

Design of Modified Peptides with Tailored Properties (e.g., Stability, Cell Permeability, Binding Capabilities)

The modification of peptides with unnatural amino acids like this compound can lead to significant improvements in their stability, cell permeability, and receptor binding affinity.

Stability: The introduction of β-amino acids into a peptide backbone can confer resistance to proteolytic enzymes. nih.gov This is because peptidases are often specific for α-peptide bonds and may not recognize or cleave the modified backbone, leading to a longer in vivo half-life of the therapeutic peptide. nih.gov

Cell Permeability: N-methylation of amino acids within a peptide is a known strategy to enhance its ability to cross cell membranes. uakron.edu This modification reduces the number of hydrogen bond donors and increases the lipophilicity of the peptide, both of which can favor passive diffusion across the lipid bilayer of cell membranes. uakron.edu Therefore, N-methylated derivatives of this compound could be valuable for developing cell-penetrating peptides.

Binding Capabilities: The conformational constraints imposed by the incorporation of β-amino acids can pre-organize the peptide into a bioactive conformation, leading to enhanced binding to its biological target. The phenyl group of this compound can also engage in specific interactions, such as π-π stacking or hydrophobic interactions, with the target receptor, further contributing to binding affinity. By systematically replacing proteinogenic amino acids with analogs like this compound, researchers can fine-tune the binding properties of a peptide to achieve desired potency and selectivity.

Computational Chemistry and Theoretical Studies

Prediction of Electronic and Optical Properties

Non-linear Optical Properties (Dipole Moment, Polarizability, Hyperpolarizability)

Non-linear optical (NLO) properties are crucial for the development of new materials for optoelectronic and photonic technologies. These properties describe how a material's optical characteristics change under the influence of a strong electromagnetic field, such as that from a laser. Key parameters in NLO studies include the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

A high hyperpolarizability value suggests a strong NLO response, making the compound a candidate for applications like second-harmonic generation (SHG). The calculated NLO values for molecules are often compared to those of a standard reference material, such as urea (B33335), to gauge their potential. nepjol.inforesearchgate.net A theoretical study on a similar molecule, (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid, found its NLO values to be higher than those of urea. nepjol.info

Table 1: Calculated Non-Linear Optical Properties of Phenylbutanoic Acid Analogs

This table presents data for analogs of 2-Amino-3-phenylbutanoic acid to illustrate typical results from NLO computational studies. The values are dependent on the specific isomer and computational method used.

| Compound Name | Property | Calculated Value | Computational Method | Source(s) |

| (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic Acid | Dipole Moment (μ) | 3.5250 Debye | B3LYP/6-311++G(d,p) | nepjol.info |

| (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic Acid | Mean Polarizability (α) | 12.6980 × 10⁻²⁴ esu | B3LYP/6-311++G(d,p) | nepjol.info |

| (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic Acid | First Hyperpolarizability (β) | 0.9017 × 10⁻³⁰ esu | B3LYP/6-311++G(d,p) | nepjol.info |

| 4-Amino-3-phenylbutanoic acid | NLO Properties | Computed, specific values not detailed in abstract | B3LYP/6-311++G(d,p) | researchgate.net |

| Urea (Reference) | Dipole Moment (μ) | 1.373 D | Reference Value | researchgate.net |

| Urea (Reference) | First Hyperpolarizability (β) | ~0.2 x 10⁻³⁰ esu | Reference Value | researchgate.net |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformers. Understanding the conformational preferences of a molecule like this compound is essential as its three-dimensional shape dictates its biological activity and physical properties.

Computational methods can generate a potential energy surface (PES), which is a multidimensional map that relates the molecule's energy to its geometry. researchgate.netresearchgate.net For amino acids, the PES is often simplified into a Ramachandran-style map, plotting energy as a function of the key dihedral angles (φ, ψ) of the molecular backbone. researchgate.net The minima on this surface correspond to the most stable, low-energy conformers. researchgate.netmdpi.com Theoretical conformational analysis can identify global minimum energy structures as well as local minima, which may also be populated under certain conditions. mdpi.com These calculations can reveal stable conformations such as folded or extended structures, which may be stabilized by intramolecular hydrogen bonds. researchgate.net

Table 2: Principles of Conformational Analysis via PES

| Concept | Description | Significance in Analysis | Source(s) |

| Potential Energy Surface (PES) | A mathematical function that gives the energy of a molecule as a function of its atomic coordinates. | Allows for the systematic exploration of all possible molecular shapes to identify stable structures. | researchgate.net, researchgate.net |

| Conformational Minima | Points on the PES with the lowest energy, representing stable or metastable conformers. There is one global minimum and often several local minima. | Predicts the most likely three-dimensional structures the molecule will adopt. | mdpi.com |

| Dihedral Angles (φ, ψ) | Rotational angles around the single bonds of the molecular backbone that define its overall conformation. | Serve as the primary coordinates for generating simplified 2D or 3D PES plots (Ramachandran maps) for amino acids. | researchgate.net |

| Stabilizing Interactions | Intramolecular forces, such as hydrogen bonds, that lower the energy of specific conformers. | Explains why certain folded or extended conformations are preferred over others. | researchgate.net |

Application of Solvent Models in Computational Studies (e.g., SCRF Theory)

Most chemical and nearly all biological processes occur in a solvent. The surrounding solvent can have a significant impact on the structure, stability, and reactivity of a solute molecule. Computational solvent models are therefore critical for obtaining results that are relevant to real-world conditions.

One common approach is the use of implicit solvent models, such as the Self-Consistent Reaction Field (SCRF) theory. In this method, the solvent is treated as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. This approach offers a balance between computational cost and accuracy. Studies have shown that transitioning from a gas-phase model to a solution-phase model can significantly alter calculated properties. researchgate.net For example, the stability of molecular complexes often increases in a solvent, and electronic properties can be enhanced as the dielectric constant of the solvent increases. researchgate.net Applying solvent models is crucial for accurately predicting conformational equilibria and reaction pathways in solution.

Table 3: Impact of Solvent Models on Computational Predictions

| Property Affected | Observation in Solvent Model vs. Gas Phase | Implication | Source(s) |

| Molecular Stability | The stability of charged or polar species and molecular complexes generally increases in polar solvents. | Gas-phase calculations may underestimate the stability of certain structures or complexes in solution. | researchgate.net |

| Electronic Properties | Properties like aromaticity and reactivity can be enhanced or altered depending on the solvent's dielectric constant. | The electronic nature and reactivity of the molecule are environmentally dependent. | researchgate.net |

| Conformational Energy | The relative energies of different conformers can change, sometimes altering the preferred conformation. | The dominant molecular shape in solution may differ from the one predicted in a vacuum (gas phase). | researchgate.net |

| Reaction Barriers | The energy barriers for chemical reactions can be lowered in a solvent, affecting reaction rates. | Solvation can catalyze or inhibit reactions by stabilizing transition states differently than reactants. | researchgate.net |

Analysis of Aromaticity (e.g., HOMA Analysis)

The phenyl group in this compound is an aromatic system, a feature that significantly influences the molecule's electronic properties and interactions. Aromaticity is a concept used to describe the unusual stability and reactivity of cyclic, planar molecules with delocalized π-electrons.

The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used quantitative, geometry-based index for assessing aromaticity. nih.gov The HOMA index evaluates the degree of bond length alternation in a cyclic system compared to an ideal, fully delocalized aromatic system (like benzene), for which the HOMA value is defined as 1. nih.gov Values closer to 1 indicate higher aromaticity, while lower or negative values suggest a non-aromatic or anti-aromatic character. nih.gov The presence of substituents on the phenyl ring can cause geometric distortions and electronic perturbations that may influence the HOMA value. researchgate.net For instance, strong electron-withdrawing groups can attract π-electrons from the ring, increasing bond length alternation and thus decreasing the HOMA value. researchgate.net HOMA analysis can be performed on structures optimized in both the gas phase and in different solvent models to understand how the environment affects the aromatic character of the phenyl ring. researchgate.net

Table 4: Overview of HOMA Analysis

| Feature | Description | Interpretation | Source(s) |

| HOMA Index | A quantitative measure of aromaticity based on the deviation of bond lengths within a ring from optimal, aromatic values. | HOMA ≈ 1: Highly aromatic. HOMA ≈ 0: Non-aromatic. HOMA < 0: Anti-aromatic. | nih.gov |

| Reference Molecule | Benzene (B151609) is the typical reference standard for aromaticity in six-membered carbocyclic rings. | The analysis measures the geometric similarity of the studied ring to the benzene ring. | nih.gov |

| Influence of Substituents | Electron-donating or electron-withdrawing groups attached to the ring can alter its geometry and π-electron distribution. | Substituents can either enhance or reduce the aromaticity of the phenyl ring, which is reflected in a change in the HOMA value. | researchgate.net |

| Environmental Effects | The solvent environment can influence bond lengths and, consequently, the calculated aromaticity. | Comparing gas-phase and solution-phase HOMA values can reveal the impact of the medium on the molecule's electronic structure. | researchgate.net |

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

For 2-Amino-3-phenylbutanoic acid, the expected ¹H NMR spectrum would feature distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the phenyl group are expected to appear in the downfield region, typically between 7.2 and 7.4 ppm. The methine protons, H-2 and H-3, which are attached to the chiral centers, would likely resonate in the range of 3.0 to 4.5 ppm. The methyl group protons (CH₃) would appear further upfield, generally between 1.2 and 1.5 ppm, as a doublet due to coupling with the adjacent H-3 proton. The protons of the amino (NH₂) and carboxylic acid (COOH) groups are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

Based on data from structurally similar compounds, the predicted ¹H NMR chemical shifts for this compound are summarized in the table below. bioorg.org

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl (C₆H₅) | 7.20 - 7.40 | Multiplet |

| H-2 (α-proton) | ~3.7 - 4.0 | Doublet |

| H-3 (β-proton) | ~3.1 - 3.4 | Multiplet |

| Methyl (CH₃) | ~1.3 - 1.5 | Doublet |

| Amino (NH₂) | Variable (broad) | Singlet |

| Carboxyl (COOH) | Variable (broad) | Singlet |

| Data are predicted based on the analysis of structurally related compounds. |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the characterization of the carbon backbone and the identification of chiral centers.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the carboxylic acid group is expected to be the most downfield signal, typically appearing around 170-180 ppm. The aromatic carbons of the phenyl group would produce a set of signals between 125 and 145 ppm. The two chiral carbons, C-2 (α-carbon) and C-3 (β-carbon), are expected to resonate in the range of 40 to 60 ppm. The upfield-most signal would correspond to the methyl (CH₃) carbon, typically appearing between 15 and 25 ppm. Analysis of ¹³C NMR data from related compounds helps in assigning these expected resonances. bioorg.orgnih.gov

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carboxyl (C=O) | 170 - 180 |

| Phenyl (C-ipso) | 140 - 145 |

| Phenyl (C-ortho, C-meta, C-para) | 125 - 130 |

| C-2 (α-carbon) | ~55 - 60 |

| C-3 (β-carbon) | ~40 - 45 |

| Methyl (CH₃) | 15 - 25 |

| Data are predicted based on the analysis of structurally related compounds. |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. These two techniques are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa. nicoletcz.cz

For this compound, FT-IR spectroscopy would clearly show characteristic absorptions for the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the N-H stretches of the amino group (around 3300-3500 cm⁻¹), and a strong absorption for the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹). vscht.czupi.edu Aromatic C-H and C=C stretching vibrations would also be visible. vscht.cz

FT-Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the aromatic ring and the C-C backbone, which are often weak in the IR spectrum. nicoletcz.cz The stretching vibrations of carbon-carbon double and triple bonds, as well as symmetric aromatic vibrations, typically yield strong Raman signals. nicoletcz.cz

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (FT-Raman) |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) | Weak |

| N-H (Amino) | Stretching | 3300 - 3500 | Weak |

| C-H (Aromatic) | Stretching | ~3030 | Strong |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | Strong |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Weak |

| C=C (Aromatic) | Stretching | ~1600, 1450 | Strong |

| N-H | Bending | 1550 - 1650 | Weak |

| Data are based on general characteristic frequencies and data from analogous compounds like N-Methylphenylalanine. nicoletcz.czvscht.cznih.gov |

Electronic Absorption Spectroscopy (UV-Visible Range)

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. bspublications.net For aromatic amino acids, the absorption of UV light is primarily due to π → π* transitions within the aromatic ring. iosrjournals.org

As this compound contains a phenyl group, it is expected to absorb UV radiation. Simple aromatic amino acids like phenylalanine typically exhibit a primary absorption maximum (λ_max) around 257-260 nm, with weaker absorptions at shorter wavelengths. iosrjournals.org The UV spectrum is useful for quantitative analysis and for detecting the presence of the aromatic chromophore. The exact position and intensity of the absorption bands can be influenced by the solvent and the substitution pattern on the aromatic ring.

| Chromophore | Transition | Expected λ_max (nm) |

| Phenyl Ring | π → π | ~260 |

| Phenyl Ring | π → π | ~210 |

| Phenyl Ring | π → π* | ~190 |

| Data are predicted based on the analysis of structurally related aromatic amino acids like phenylalanine and tyrosine. iosrjournals.org |

Mass Spectrometry Techniques (e.g., Predicted Collision Cross Section)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. When coupled with ion mobility spectrometry (IM-MS), it can also provide information about the three-dimensional shape of an ion through the measurement of its collision cross section (CCS). The CCS is a measure of the rotational average of an ion's surface area as it moves through a buffer gas. nsf.govtum.de

The high-resolution mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass (C₁₀H₁₃NO₂ = 179.0946 g/mol ). nih.gov Fragmentation patterns can provide further structural information.

| Property | Value | Method |

| Monoisotopic Mass | 179.094628657 Da | Computed |

| Topological Polar Surface Area (TPSA) | 63.3 Ų | Computed |

| Predicted Collision Cross Section (CCS) | Not available | - |

| Data for Monoisotopic Mass and TPSA are from PubChem for CID 854352. nih.gov |

Biological and Biochemical Research Applications Non Human Focus

Enzyme Interactions and Modulation

Research into the enzymatic interactions of 2-Amino-3-phenylbutanoic acid has explored its potential as an inhibitor or modulator for several key enzymes.

Interaction with Amino Acid Oxidases and Transaminases

Current scientific literature does not provide specific studies detailing the direct interaction of this compound with amino acid oxidases and transaminases. However, research on analogous compounds offers context for potential interactions. For instance, studies have been conducted on how derivatives of 4-aminobutanoic acid act as substrates for gamma-aminobutyric acid aminotransferase, with activity levels influenced by the size of alkyl substituents. nih.gov Similarly, 2-amino-3-butenoic acid has been shown to cause the irreversible inhibition of aspartate aminotransferase. nih.gov

Urease Inhibition Studies

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. doi.org The inhibition of this enzyme is a subject of interest for various pathological and environmental reasons. doi.orgmdpi.com While numerous compounds, such as hydroxamic acids and various terpenes, have been investigated as urease inhibitors, a review of available research indicates a lack of specific studies focusing on this compound as a urease inhibitor. mdpi.comnih.govnih.gov

Glutaminase (B10826351) Inhibition Investigations

Glutaminase is a key enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate (B1630785), which is vital for the growth of tumor cells. nih.govnih.govresearchgate.net Consequently, the inhibition of glutaminase has emerged as a promising strategy in cancer therapy. nih.govmdpi.com Despite extensive research into various glutaminase inhibitors, there is no specific mention in the surveyed literature of investigations into this compound for this purpose.

Modulation of Dipeptidyl Peptidase IV (DPP4) Activity

Dipeptidyl peptidase-4 (DPP4) is a multifunctional protein and a target for the treatment of type 2 diabetes. nih.govnih.gov Research has identified numerous DPP4 inhibitors, many of which are food-derived peptides. nih.govmdpi.com These peptides often act as competitive inhibitors, binding to the active sites of the DPP4 enzyme. mdpi.com However, specific research on the potential modulatory effects of this compound or its direct derivatives on DPP4 activity is not detailed in the available scientific reports.

Enkephalinase Inhibitory Activity of Derivatives

Derivatives of the related compound (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) have been identified as enkephalinase inhibitors. Enkephalinase is an enzyme that degrades enkephalins, which are naturally occurring peptides involved in pain control. nih.gov Inhibition of this enzyme can enhance and prolong the analgesic effects of enkephalins. nih.govnih.gov

Studies in mice demonstrated that AHPA derivatives augment the pain threshold elevation induced by Met5-enkephalin. A clear correlation was observed between the potency of these derivatives and their enkephalinase inhibitory activity. nih.gov Further research involving nineteen different AHPA derivatives confirmed a close relationship between their in vitro enkephalinase inhibition (expressed as IC50) and their in vivo ability to enhance morphine analgesia in rats. nih.gov

The following table summarizes the rank order of potency for several AHPA derivatives based on their ability to enhance Met5-enkephalin-induced antinociception. nih.gov

| Compound Name | Relative Potency |

| Bestatin | Most Potent |

| D-Phe-AHPA | > AHPA-D-Ala |

| AHPA-D-Ala | > p-OH-AHPA-D-Phe |

| p-OH-AHPA-D-Phe | > AHPA |

| AHPA | Least Potent |

Cellular and Molecular Mechanisms (Non-Human Cellular Models)

The specific interactions of this compound at the cellular and molecular level remain largely unexplored. In contrast, its isomer, 4-amino-3-phenylbutanoic acid, is known to act as a GABA receptor agonist. nbinno.com This highlights the critical importance of the amino group's position for receptor interaction and underscores that the activities of one isomer cannot be assumed for another.

Glutamate is the primary excitatory neurotransmitter in the central nervous system, acting on ionotropic receptors like NMDA and AMPA, and metabotropic glutamate receptors. nih.govnih.govwikipedia.orgwikipedia.org These receptors are crucial for synaptic plasticity, learning, and memory. wikipedia.org A thorough review of scientific literature reveals no studies that have investigated or demonstrated an interaction between this compound and any class of glutamate receptors or other neurotransmitter receptors.

Neuroprotection involves mechanisms that defend neurons from injury or degeneration caused by insults like ischemia or excitotoxicity. nih.govmdpi.com Various amino acid derivatives have been studied for neuroprotective properties. mdpi.com For instance, research has been conducted on the neuroprotective effects of 4-phenylbutyric acid and its derivatives. semanticscholar.org However, there is a lack of published research investigating whether this compound possesses neuroprotective properties or the potential mechanisms by which it might act.

Amino acids are not only building blocks for proteins but also critical signaling molecules that regulate cell growth and proliferation, primarily through the mTORC1 signaling pathway. nih.govnih.govanimbiosci.org The presence of specific amino acids, such as leucine (B10760876) and arginine, is detected by intracellular sensors that signal to mTORC1, promoting protein synthesis. nih.govanimbiosci.orgmdpi.com The GCN2 pathway is another key sensor that responds to amino acid deficiency. mdpi.com There is currently no scientific evidence to indicate that this compound influences these or other cell signaling pathways related to amino acid metabolism and protein synthesis.

Modulation of Gene Expression and Bioactive Molecule Precursor Activity

Current scientific literature available through targeted searches does not provide specific details on the role of this compound in the modulation of gene expression or its activity as a precursor for other bioactive molecules. While amino acids, in general, are known to play a role in regulating gene expression, specific studies detailing these effects for this compound are not prominently documented in the reviewed sources. nih.gov

Effects on Cell Proliferation and Differentiation

There is a lack of specific research findings in the available literature detailing the effects of this compound on cell proliferation and differentiation in non-human biological systems.

Studies on Protein Structure, Function, and Interactions via Compound Incorporation

The incorporation of unnatural amino acids is a recognized technique for investigating protein structure and function. nih.gov However, specific studies where this compound has been incorporated into proteins to analyze structure, function, or interactions are not described in the currently available research.

Microorganism and Enzymatic System Studies

Elucidation of Resistance Mechanisms in Microorganisms to Amino Acid Analogues (e.g., DAHP Synthetase in Anacystis nidulans)

Research into amino acid analogues has utilized this compound to understand resistance mechanisms in microorganisms. A notable study focused on the cyanobacterium Anacystis nidulans, where mutants resistant to this compound and fluorophenylalanine were selected and categorized. nih.gov The investigation centered on 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthetase, a key enzyme in the pathway for synthesizing aromatic amino acids. nih.gov

Three distinct classes of resistant mutants were identified:

Type 1: The most common mutant type, which possessed DAHP synthetase activity identical to the original, wild-type strain. nih.gov

Type 2: A class of mutants characterized by significantly low levels of DAHP synthetase activity. nih.gov

Type 3: This mutant class featured a DAHP synthetase that exhibited reduced sensitivity to feedback inhibition by L-tyrosine, a common regulatory mechanism. nih.gov

Further analysis of the wild-type and the feedback-insensitive (Type 3) enzymes revealed significant differences in their kinetic properties and response to inhibitors. The DAHP synthetase from the wild-type strain was strongly inhibited by L-tyrosine, whereas the enzyme from the altered strain showed significantly less inhibition. nih.gov

Kinetic Properties of DAHP Synthetase in Wild-Type vs. Altered Anacystis nidulans

| Parameter | Wild-Type Enzyme | Altered (Feedback-Insensitive) Enzyme |

|---|---|---|

| Inhibition by 2.0 x 10⁻³ M Tyrosine | 75% | 10% |

| S₀.₅ for D-erythrose-4-phosphate | 7.1 x 10⁻⁴ M | 7.1 x 10⁻⁴ M |

| S₀.₅ for Phosphoenolpyruvate | 1.4 x 10⁻⁴ M | 2.9 x 10⁻⁴ M |

| Nature of Inhibition by Tyrosine (vs. Phosphoenolpyruvate) | Mixed | Competitive |

These findings demonstrate that resistance to the amino acid analogue this compound in Anacystis nidulans can be achieved through different mechanisms, including the alteration of a key regulatory enzyme, DAHP synthetase, to render it less sensitive to feedback inhibition. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Methodologies

The synthesis of specific stereoisomers of α-amino acids remains a critical challenge in organic chemistry. Future research is anticipated to focus on developing more efficient, environmentally friendly, and stereoselective methods for synthesizing 2-amino-3-phenylbutanoic acid and its analogs. Traditional methods often rely on harsh reagents and produce significant waste. patsnap.com The principles of green chemistry are increasingly guiding the development of new synthetic routes. nih.gov

Key areas for future investigation include:

Biocatalysis: Utilizing enzymes, such as phenylalanine dehydrogenase mutants, for the asymmetric amination of keto-acid precursors like 2-oxo-3-phenylbutanoic acid could offer high stereoselectivity under mild conditions. nih.gov This approach minimizes the use of toxic catalysts and solvents.

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts for reactions like hydroamination could provide direct and atom-economical routes to the desired enantiomers of this compound. osaka-u.ac.jp

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for multi-step syntheses. Integrating catalytic steps within a flow system could streamline the production of this compound.

Multicomponent Reactions: Designing one-pot multicomponent reactions, such as modifications of the Strecker synthesis, using greener solvents and catalysts, could significantly reduce the number of synthetic steps and purification processes required. patsnap.com

| Synthetic Approach | Potential Advantages | Key Research Challenge |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact. | Enzyme discovery and engineering for specific substrate acceptance and efficiency. nih.gov |

| Asymmetric Catalysis | High enantiomeric purity, potential for broad substrate scope. | Design and synthesis of highly efficient and recyclable chiral catalysts. |

| Flow Chemistry | Enhanced safety, scalability, and process control; potential for automation. | Optimization of reaction conditions and reactor design for complex transformations. |

| Green Solvents | Use of deep eutectic solvents or water to replace hazardous organic solvents. nih.gov | Ensuring sufficient reactant solubility and catalyst stability in alternative media. |

Exploration of Advanced Derivatization for Tailored Biochemical and Medicinal Research Applications

Derivatization of this compound can unlock a wide array of tools for biochemical and medicinal research. By modifying its core structure, researchers can create probes, inhibitors, and novel therapeutic candidates. Advanced derivatization techniques are essential for creating molecules with specific properties. researchgate.netdtu.dk

Future research in this area should focus on:

Fluorescent Labeling: Attaching fluorophores to the amino or carboxyl group to create molecular probes for imaging and tracking biochemical processes in real-time.

Peptide Synthesis: Incorporating this compound as an unnatural amino acid into peptides. sigmaaldrich.com This can enhance peptide stability against enzymatic degradation and modulate biological activity. Its unique side chain can introduce specific conformational constraints.

Pharmacophore Modification: Systematically altering the phenyl group or the ethyl side chain to explore structure-activity relationships (SAR) for targeted biological activities, such as enzyme inhibition or receptor binding. For example, its structural similarity to other compounds suggests potential as a building block for modulating neurotransmitter systems. chemimpex.com

Prodrug Development: Designing derivatives that improve the pharmacokinetic properties of a parent drug, enhancing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Derivatization Strategy | Application | Desired Outcome |

| Fluorophore Conjugation | Cellular Imaging | Visualization of uptake, localization, and interaction with cellular components. |

| Peptide Incorporation | Drug Development | Creation of peptidomimetics with enhanced stability and novel biological functions. |

| Bioisosteric Replacement | Medicinal Chemistry | Fine-tuning of binding affinity and selectivity for specific biological targets. |

| Polymer Conjugation | Materials Science | Development of novel biocompatible materials with specific recognition properties. |

Deeper Elucidation of Complex Biochemical Pathways and Enzyme-Substrate Interactions

Understanding how this compound interacts with biological systems is crucial for harnessing its potential. As a non-proteinogenic amino acid, it is not incorporated into proteins via the standard genetic code, but it may interact with various enzymes and metabolic pathways. frontiersin.org

Unexplored avenues for research include:

Enzyme Inhibition Studies: Investigating its potential as an inhibitor for enzymes involved in aromatic amino acid metabolism, such as aminopeptidases, similar to how related compounds like bestatin (which contains threo-3-amino-2-hydroxy-4-phenylbutanoic acid) function. rsc.org

Metabolic Fate: Tracing the metabolic pathway of this compound in various organisms to determine if it is catabolized or transformed into other bioactive molecules.

Interaction with Amino Acid Transporters: Characterizing its affinity for different amino acid transport systems, which could inform its potential for targeted delivery into specific cells or tissues.

Structural Biology: Obtaining crystal structures of enzymes in complex with this compound or its derivatives to visualize the precise molecular interactions that govern binding and activity. This can guide the rational design of more potent and selective inhibitors.

Potential Applications in Supramolecular Chemistry

The structure of this compound, featuring a carboxylic acid, an amino group, and an aromatic ring, makes it an excellent candidate for building complex supramolecular assemblies. mdpi.com These non-covalent structures have potential applications in materials science, sensing, and drug delivery.

Future research could explore:

Self-Assembling Peptides: Designing short peptides containing this compound that self-assemble into well-defined nanostructures like hydrogels, fibers, or nanotubes. The phenyl group can participate in π-π stacking interactions, while the amino and carboxyl groups can form extensive hydrogen bond networks.

Molecular Recognition: Using this compound as a building block for synthetic receptors capable of selectively binding to specific guest molecules. The chiral nature of the compound can be exploited for enantioselective recognition.

Crystal Engineering: Studying the co-crystallization of this compound with other molecules to create novel crystalline materials with tailored physical properties, such as solubility or stability.

Integration with Machine Learning and Artificial Intelligence in Rational Compound Design

The convergence of computational power and chemical data is revolutionizing drug discovery and materials science. nih.gov Machine learning (ML) and artificial intelligence (AI) can accelerate the design and optimization of molecules based on this compound.

Key future directions include:

Predictive Modeling: Developing ML models to predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives of this compound. This can significantly reduce the number of compounds that need to be synthesized and tested experimentally. nih.gov

De Novo Design: Employing generative AI models to design new molecules based on the this compound scaffold with optimized properties for a specific biological target or material application.

Synthesis Planning: Using AI-powered retrosynthesis tools to identify the most efficient and green synthetic routes for novel, computationally designed derivatives.

High-Throughput Screening Analysis: Applying machine learning algorithms to analyze large datasets from high-throughput screening experiments to identify promising lead compounds and understand complex structure-activity relationships. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-Amino-3-phenylbutanoic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis typically involves enantioselective methods such as asymmetric hydrogenation or enzymatic resolution. For example, solid-phase peptide synthesis (SPPS) can be adapted using Fmoc-protected intermediates to control stereochemistry . Chiral HPLC (e.g., using polysaccharide-based columns) is critical for verifying enantiomeric purity, with mobile phases optimized for polar amino acid derivatives .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine NMR (¹H/¹³C) for structural confirmation, mass spectrometry (HRMS) for molecular weight validation, and HPLC for purity assessment. For stereochemical analysis, circular dichroism (CD) spectroscopy or X-ray crystallography may be employed . Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer : Store under inert gas (argon or nitrogen) at -20°C in moisture-free conditions to prevent racemization or hydrolysis. Lyophilized forms are stable for long-term storage, but solutions in polar solvents (e.g., DMSO) should be aliquoted to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can computational modeling optimize the interaction of this compound with biological targets?

- Methodological Answer : Density functional theory (DFT) calculations predict electronic properties, while molecular dynamics (MD) simulations model binding affinities to receptors like GABAA or NMDA. Docking studies using AutoDock Vina or Schrödinger Suite can guide mutagenesis experiments . Pair with in vitro assays (e.g., radioligand binding) to validate computational predictions .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Systematic SAR (structure-activity relationship) studies are essential. For example, compare methyl-substituted derivatives (e.g., β-methyl-Phe analogs) to isolate steric/electronic effects . Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and reconcile discrepancies in IC50 values .

Q. How can enantiomers of this compound be separated for pharmacological studies?

Q. What in vitro assays are suitable for evaluating the neuroactive potential of this compound?

- Methodological Answer : Use primary neuronal cultures or transfected HEK293 cells expressing ionotropic receptors. Patch-clamp electrophysiology measures ion flux modulation, while fluorescence-based calcium imaging (e.g., Fluo-4 AM) quantifies receptor activation . Validate with knockout models or competitive antagonists (e.g., bicuculline for GABA receptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.